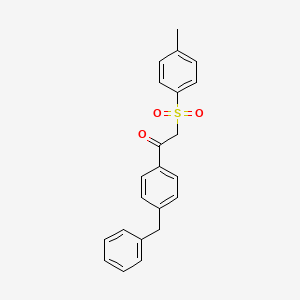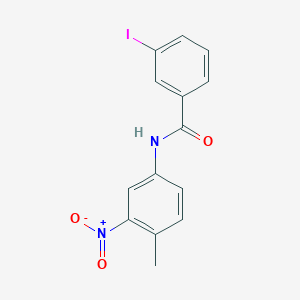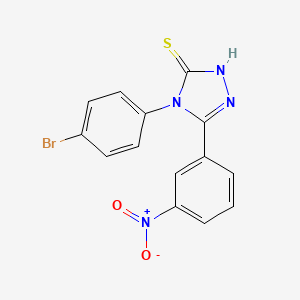![molecular formula C20H18Cl2N4O4 B3523105 2-(2,4-dichlorophenoxy)-N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]acetamide](/img/structure/B3523105.png)
2-(2,4-dichlorophenoxy)-N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]acetamide
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]acetamide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a dichlorophenoxy group and a pyrazolyl carbamoyl moiety. It is used in various research and industrial applications due to its distinct properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]acetamide typically involves multiple steps. The initial step often includes the preparation of 2,4-dichlorophenoxyacetic acid, which is then reacted with appropriate reagents to form the desired compound. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(2,4-dichlorophenoxy)-N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A related compound used as a herbicide and plant growth regulator.
2-(2,4-Dichlorophenoxy)propionic acid: Another similar compound with applications in agriculture and research.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]acetamide is unique due to its specific chemical structure, which imparts distinct properties and applications. Its combination of dichlorophenoxy and pyrazolyl carbamoyl groups makes it particularly valuable in various scientific and industrial contexts.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O4/c1-12-18(19(28)26(25(12)2)14-6-4-3-5-7-14)24-20(29)23-17(27)11-30-16-9-8-13(21)10-15(16)22/h3-10H,11H2,1-2H3,(H2,23,24,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYFTTUNERZLCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-ethylphenyl)-2-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B3523055.png)
![diethyl 4,4'-[2,5-pyridinediylbis(carbonylimino)]dibenzoate](/img/structure/B3523062.png)

![ethyl 5-acetyl-2-[(3-cyclohexylpropanoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3523078.png)
![4-methyl-N-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]benzamide](/img/structure/B3523086.png)
![N-(2,4-dichlorophenyl)-2-[(4-methyl-6-phenoxy-2-pyrimidinyl)thio]acetamide](/img/structure/B3523091.png)
![5-bromo-2-methoxy-N-[(4-propan-2-yloxyphenyl)methyl]benzamide](/img/structure/B3523092.png)
![methyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B3523100.png)

![N-[4-(dipropylsulfamoyl)phenyl]-3-iodobenzamide](/img/structure/B3523112.png)
![N-(2,4-difluorophenyl)-2-[3-(2-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]acetamide](/img/structure/B3523127.png)
![2-fluoro-N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B3523131.png)
